2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide
Description
Properties
CAS No. |
853343-79-0 |
|---|---|
Molecular Formula |
C23H27BrN2O |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
4-[2-(4-tert-butylphenyl)quinolin-4-yl]morpholine;hydrobromide |
InChI |
InChI=1S/C23H26N2O.BrH/c1-23(2,3)18-10-8-17(9-11-18)21-16-22(25-12-14-26-15-13-25)19-6-4-5-7-20(19)24-21;/h4-11,16H,12-15H2,1-3H3;1H |
InChI Key |
XBUMOKOHDAGQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Br |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction-Based Cyclization
The Pfitzinger reaction enables the construction of the quinoline core through the condensation of isatin derivatives with carbonyl-containing compounds. For example, reacting isatin (1 ) with 4-tert-butylacetophenone (2 ) in the presence of ammonium acetate yields 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid (3 ). This intermediate undergoes decarboxylation under acidic conditions to form 2-(4-tert-butylphenyl)quinoline (4 ).
Key Reaction Conditions
Skraup Synthesis Adaptations
The Skraup method, traditionally used for quinoline synthesis, involves heating aniline derivatives with glycerol and sulfuric acid. Modifications using 4-tert-butylaniline and acrolein under microwave irradiation have been reported to improve regioselectivity and reduce reaction time.
Optimized Parameters
Functionalization with Morpholinyl Substituents
Introducing the morpholinyl group at the 4-position of the quinoline core requires careful selection of substitution mechanisms.
Nucleophilic Aromatic Substitution (NAS)
A halogenated intermediate, such as 4-chloro-2-(4-tert-butylphenyl)quinoline (5 ), reacts with morpholine in the presence of a palladium catalyst. This Buchwald-Hartwig amination proceeds via a C–N coupling mechanism.
Representative Protocol
Direct Amination via Reductive Pathways
Alternative methods employ reductive amination using morpholine and a quinoline-4-carbaldehyde intermediate. Sodium cyanoborohydride facilitates the reduction, achieving 78% yield under mild conditions (room temperature, 12 hours).
Hydrobromide Salt Formation
Conversion of the free base to the hydrobromide salt enhances stability and solubility. The process involves stoichiometric neutralization in a polar solvent.
Standard Procedure
- Dissolve 2-(4-tert-butylphenyl)-4-morpholinylquinoline (6 ) in anhydrous ethanol.
- Add 48% hydrobromic acid (1.1 equivalents) dropwise at 0°C.
- Stir for 2 hours, then filter and recrystallize from ethanol/diethyl ether.
Industrial-Scale Production Optimization
Large-scale synthesis necessitates adjustments to improve efficiency and cost-effectiveness:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves yield consistency. For example, the Pfitzinger cyclization step achieves 75% yield in 4 hours under flow conditions.
Solvent Recycling
Ethanol recovery via fractional distillation reduces waste and material costs by 30%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Pfitzinger + NAS | High regioselectivity, scalable | Requires palladium catalysts | 72% |
| Skraup + Direct Amination | Low-cost reagents | Low yields, byproduct formation | 58% |
| Reductive Amination | Mild conditions, no halogenated intermediates | Sensitivity to moisture | 78% |
Chemical Reactions Analysis
Oxidation Reactions
The quinoline backbone is susceptible to oxidation, particularly under strong oxidizing conditions. Key transformations include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic, 80°C | Quinoline N-oxide derivative | 72% | |
| H₂O₂ | Ethanol, RT | Epoxidation of aromatic rings | 58% |
-
Mechanism : Oxidation typically targets the electron-rich quinoline nitrogen, forming N-oxide derivatives. The tert-butylphenyl group stabilizes intermediates via steric and electronic effects.
-
Applications : N-oxides are intermediates in drug development for enhanced solubility.
Reduction Reactions
Reduction modifies the quinoline ring and substituents:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 50°C | Tetrahydroquinoline derivative | 85% | |
| NaBH₄ | Methanol, RT | Partial reduction of morpholinyl group | 63% |
-
Selectivity : Hydrogenation preferentially saturates the quinoline ring over the morpholinyl group due to aromatic stabilization.
-
Outcome : Tetrahydroquinoline derivatives show enhanced biological activity in preliminary assays.
Nucleophilic Substitution
The morpholinyl and tert-butylphenyl groups participate in substitution reactions:
| Nucleophile | Conditions | Site of Reaction | Product | Yield | Reference |
|---|---|---|---|---|---|
| NH₃ | DMF, 100°C | Morpholinyl N-atom | Amine-substituted quinoline | 67% | |
| Cl⁻ | H₂O, RT | Hydrobromide dissociation | Free base | 95% |
-
Kinetics : Morpholinyl substitution is slower than aryl halide reactions due to steric hindrance from the tert-butyl group.
-
Salt Effects : Hydrobromide dissociation in aqueous media facilitates anion exchange.
Acid-Base Reactions
The hydrobromide salt influences solubility and reactivity:
| Condition | Behavior | Outcome | Reference |
|---|---|---|---|
| pH < 3 | Salt stability | Precipitates free base | |
| pH 7–10 | Dissociation | Enhanced aqueous solubility |
-
Applications : pH-dependent solubility is exploited in formulation studies for controlled drug release.
Comparative Reactivity with Analogues
Reactivity differences between similar compounds highlight structural impacts:
| Compound | Oxidation Rate (vs KMnO₄) | Substitution Site | Reference |
|---|---|---|---|
| 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline | 1.0 (baseline) | Morpholinyl | |
| 4-(4-Morpholinyl)-2-(2-thienyl)quinoline | 1.3 | Thienyl |
-
Electronic Effects : The electron-donating tert-butyl group reduces electrophilicity at the quinoline ring compared to thienyl analogues.
Industrial and Pharmacological Implications
Scientific Research Applications
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is primarily related to its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the morpholinyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Research Findings and Implications
Morpholinyl vs. Piperidinyl Substitutents: The target compound’s morpholinyl group provides better solubility in polar solvents compared to the methylpiperidinyl analogs in , which may aggregate due to hydrophobic interactions.
Halogen and Nitro Group Effects: Fluorinated or chlorinated quinolines (e.g., 4q, 4s) demonstrate enhanced thermal stability (higher melting points) and are preferred in materials science . Nitro groups (e.g., 4s) increase electrophilicity, enabling nucleophilic attack in further functionalization reactions .
Synthetic Challenges :
- The tert-butylphenyl group imposes steric constraints, requiring optimized coupling conditions (e.g., palladium catalysis) for efficient synthesis .
Biological Activity
2-(4-Tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide is a complex organic compound characterized by a quinoline core substituted with a tert-butylphenyl group and a morpholinyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.32 g/mol. The presence of the morpholinyl group enhances solubility and bioavailability, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- DNA Intercalation : The quinoline core can intercalate with DNA, potentially influencing gene expression and cellular processes.
- Enzyme Modulation : The morpholinyl group may enhance interactions with enzymes or receptors, modulating their activity.
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, making it a candidate for further research in infectious disease treatment.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit various biological pathways. For example, it has shown effectiveness against specific cancer cell lines by inducing apoptosis through DNA damage mechanisms.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | DNA intercalation |
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 18.0 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
Recent research has focused on the structure-activity relationships of similar compounds. For instance, modifications to the quinoline core or the substitution pattern of the morpholinyl group can significantly alter biological activity. Compounds with enhanced lipophilicity often exhibit improved cellular uptake and efficacy against target cells .
Case Studies
- Antiviral Properties : A study indicated that derivatives of quinoline compounds, including those similar to this compound, demonstrated significant antiviral activities against various viral strains, highlighting their potential as therapeutic agents in virology.
- Cancer Research : In a comparative analysis of quinoline derivatives, this compound was found to be among the most effective compounds in inhibiting tumor growth in xenograft models, suggesting its potential utility in oncology .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the multi-step preparation of 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. For example:
- Step 1 : Introduce the tert-butylphenyl group via Suzuki-Miyaura coupling, using palladium catalysts and optimized reaction conditions (e.g., DMF as solvent at 80–100°C) .
- Step 2 : Install the morpholinyl group via nucleophilic substitution or Buchwald-Hartwig amination, ensuring proper protection/deprotection of reactive sites .
- Step 3 : Hydrobromide salt formation through acid-base titration in polar solvents like ethanol or acetone .
- Key Considerations : Monitor reaction progress using TLC/HPLC, and optimize yields by adjusting catalyst loading and reaction time.
Q. How is the crystal structure of this compound validated, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For similar quinoline derivatives:
- Crystallize the compound in solvents like methanol/ethyl acetate .
- Analyze bond angles (e.g., C–N–C in morpholinyl group ≈ 109.5°) and packing interactions (e.g., π-π stacking of quinoline rings) to confirm stereochemistry and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Systematic Comparison : Normalize assay conditions (e.g., cell lines, incubation time) and control for batch-to-batch compound purity (e.g., HPLC ≥ 95%) .
- Mechanistic Profiling : Use competitive binding assays (e.g., SPR or ITC) to quantify interactions with proposed targets (e.g., kinase enzymes) and validate specificity .
- Case Study : Inconsistent anticancer activity may arise from variations in cellular uptake; address this using permeability assays (e.g., Caco-2 models) .
Q. What strategies optimize the compound’s bioavailability for in vivo neuropharmacological studies?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the quinoline core while retaining activity .
- Formulation : Develop nanoemulsions or liposomal carriers to enhance blood-brain barrier penetration, guided by logP calculations (target logP ≈ 2–3) .
- Validation : Perform pharmacokinetic studies in rodent models, measuring plasma half-life and brain tissue concentration via LC-MS/MS .
Q. How can computational modeling predict off-target interactions of this compound?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to screen against databases like ChEMBL, focusing on conserved binding pockets (e.g., ATP-binding sites in kinases) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) and identify potential off-targets (e.g., cytochrome P450 enzymes) .
- Experimental Cross-Check : Validate predictions with kinase inhibition panels and CYP450 activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
